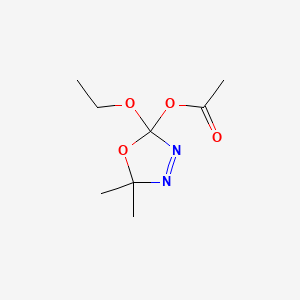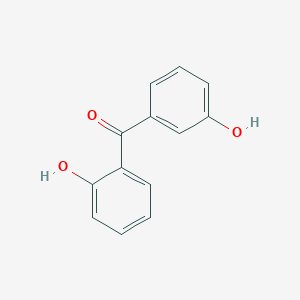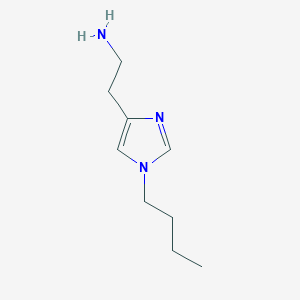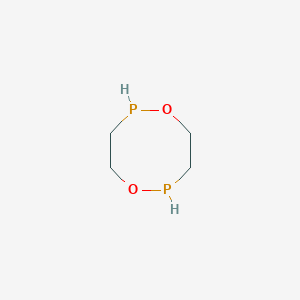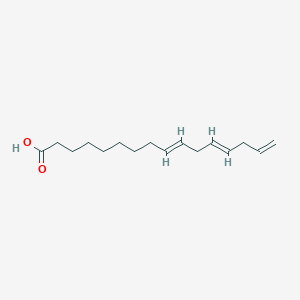
9,12,15-Hexadecatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12,15-Hexadecatrienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. . It is a member of the omega-3 fatty acids and plays a significant role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Hexadecatrienoic acid can be achieved through several methods. One common approach involves the use of fatty acid desaturases, which introduce double bonds into the fatty acid chain. For example, the desaturation of hexadecanoic acid (palmitic acid) can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as cyanobacteria and certain plants. These organisms naturally produce the compound as part of their lipid metabolism . The extraction process typically involves solvent extraction followed by purification steps to isolate the desired fatty acid.
化学反応の分析
Types of Reactions
9,12,15-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: The carboxyl group of the fatty acid can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is a typical method.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学的研究の応用
9,12,15-Hexadecatrienoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9,12,15-Hexadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that play roles in inflammation and immune responses . The compound targets various molecular pathways, including those involved in lipid metabolism and signal transduction.
類似化合物との比較
Similar Compounds
9,12,15-Octadecatrienoic acid (Linolenic acid): Another omega-3 fatty acid with similar double bond positions but with an 18-carbon chain.
9,12-Octadecadienoic acid (Linoleic acid): An omega-6 fatty acid with two double bonds at the 9th and 12th positions.
9-Hexadecenoic acid (Palmitoleic acid): A monounsaturated fatty acid with a single double bond at the 9th position.
Uniqueness
9,12,15-Hexadecatrienoic acid is unique due to its specific double bond configuration and its role as a precursor to bioactive lipid mediators. Its presence in certain cyanobacteria and plants also distinguishes it from other fatty acids .
特性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC名 |
(9E,12E)-hexadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8H,1,3,6,9-15H2,(H,17,18)/b5-4+,8-7+ |
InChIキー |
OAXMYGCFSSOPQP-AOSYACOCSA-N |
異性体SMILES |
C=CC/C=C/C/C=C/CCCCCCCC(=O)O |
正規SMILES |
C=CCC=CCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


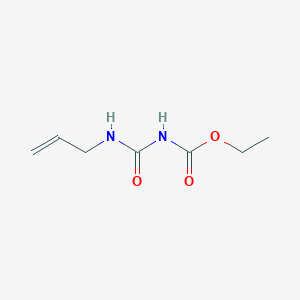

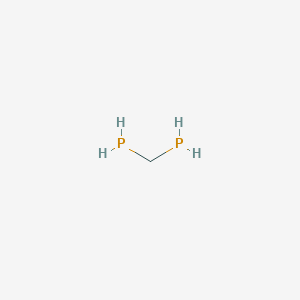
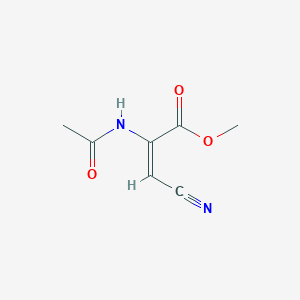
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
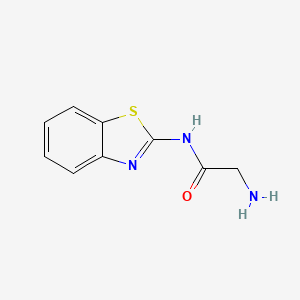



![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
